molecular formula C20H22ClNO5S B2624994 4-[Butyryl(phenylsulfonyl)amino]-2-chlorophenyl butyrate CAS No. 406475-34-1

4-[Butyryl(phenylsulfonyl)amino]-2-chlorophenyl butyrate

Cat. No. B2624994
CAS RN: 406475-34-1
M. Wt: 423.91
InChI Key: KIFWRKYTXZWNEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of butyrate-related compounds often involves microbial fermentation. For example, butyrate is produced from dietary fiber by bacterial fermentation through two metabolic pathways: (1) butyryl-CoA is transformed to butyrate via butyrate kinase and (2) the CoA moiety of butyryl-CoA is transferred to butyrate and acetyl-CoA via butyryl-CoA: acetate CoA-transferase .


Molecular Structure Analysis

The molecular structure of “4-[Butyryl(phenylsulfonyl)amino]-2-chlorophenyl butyrate” can be represented by the SMILES notation: CCCC(=O)N(c1ccc(c(c1)Cl)OC(=O)CCC)S(=O)(=O)c2ccccc2 . This indicates that the molecule is composed of multiple functional groups, including a butyryl group, a phenylsulfonyl group, an amino group, a chlorophenyl group, and a butyrate group .

Scientific Research Applications

Immune System Regulation

Butyrate, a short-chain fatty acid (SCFA), is known to regulate the immune system . It has beneficial effects on cellular energy metabolism and intestinal homeostasis . Butyrate also has systemic effects and is known to regulate the immune system . It is well known for its anti-inflammatory properties and has a range of immune system-related properties .

Anti-Inflammatory Properties

As an agonist for GPR41, GPR43, or GPR109A, butyrate may have anti-inflammatory effects through these receptors’ signaling pathways . In T-reg cells and activated macrophage cultures exposed to butyrate and IL-4, fewer inflammatory cytokines were released than when the macrophages were just given IL-4 .

Epigenetic Regulation

Butyrate serves as an epigenetic regulator, responding to environmental or pharmacological changes by inhibiting HDAC, up-regulating miR-7a-5p, and promoting histone butyrylation and autophagy processes .

Therapeutic Potential in Immune-Related Conditions

Butyrate supplementation has therapeutic potential in immune-related conditions linked to butyrate depletion . It covers the role of butyrate in some immune-related diseases such as systemic lupus erythematosus, atopic dermatitis, psoriasis, human immunodeficiency virus, cancer, and several other special conditions .

Autoimmune and Inflammatory Diseases Treatment

By esterifying butyrate to serine (O-butyryl-L-serine, SerBut), a design based on the concept of utilizing amino acid transporters to escape the gut and enhance systemic uptake thus increasing bioavailability, an odorless and tasteless compound for oral administration has been developed . In the collagen antibody-induced arthritis (CAIA) and experimental autoimmune encephalomyelitis (EAE) murine models of rheumatoid arthritis and multiple sclerosis, SerBut significantly ameliorated disease severity, modulated key immune cell populations both systemically and in disease-associated tissues, and reduced inflammatory responses without compromising global immune response to vaccination .

properties

IUPAC Name

[4-[benzenesulfonyl(butanoyl)amino]-2-chlorophenyl] butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO5S/c1-3-8-19(23)22(28(25,26)16-10-6-5-7-11-16)15-12-13-18(17(21)14-15)27-20(24)9-4-2/h5-7,10-14H,3-4,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIFWRKYTXZWNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC(=C(C=C1)OC(=O)CCC)Cl)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-[Benzenesulfonyl(butanoyl)amino]-2-chlorophenyl] butanoate

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